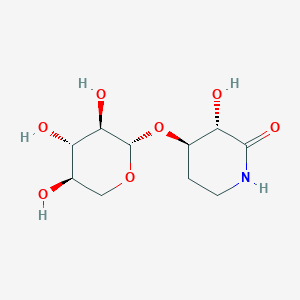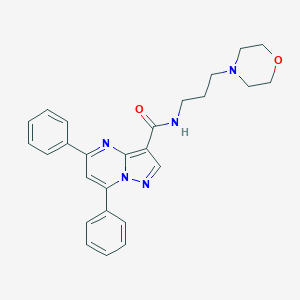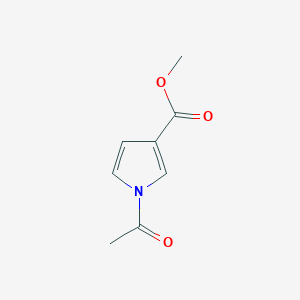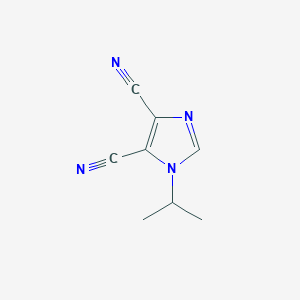
1-Isopropyl-1H-imidazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes an efficient synthesis method for 4,4'-bi-1H-imidazol-2-ones, which are structurally related to the compound of interest. The synthesis involves the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates, leading to intramolecular cyclization. The process is catalyzed by DBU and can yield the desired imidazole derivatives in quantitative amounts. This method could potentially be adapted for the synthesis of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile" by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The second paper discusses the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which, like the compound of interest, contain an imidazole ring. The presence of substituents on the imidazole ring can significantly affect the compound's properties and activity. For "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile," the isopropyl group and the two nitrile groups would influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of imidazole derivatives can vary widely depending on their substitution pattern. The first paper provides an example of how the reactivity of the imidazole ring can be manipulated through the introduction of different functional groups, leading to cyclization or hydrolysis under certain conditions. These reactions are important for understanding the chemical behavior of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile" and how it might be transformed into other compounds or interact with biological systems .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-Isopropyl-1H-imidazole-4,5-dicarbonitrile," they do provide information on related compounds. The physical properties such as solubility, melting point, and stability of imidazole derivatives can be inferred based on the nature of their substituents. The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity of the imidazole ring, are also influenced by the attached groups. These properties are essential for the compound's potential applications and its behavior in various environments .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
One key application is in the field of catalysis, where derivatives of 1H-imidazole-4,5-dicarbonitrile serve as catalysts for coupling reactions, notably in the synthesis of nucleoside compounds (Bats, Schell, & Engels, 2013). Additionally, a green synthesis approach has been developed for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives via a multi-component one-pot synthesis, utilizing controlled microwave heating, demonstrating the compound's versatility and environmental friendliness in organic synthesis (Sadek et al., 2018).
Material Science and Thermal Properties
In material science, derivatives like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) have been explored for their high thermal stability and potential as starting materials for novel energetic compounds. TCAD shows exceptional thermal stability, with decomposition temperatures around 369 °C, underscoring its promise in designing high-performance materials (Lewczuk et al., 2020).
Supramolecular Chemistry
Research on the interaction with crown ethers and other heterocycles illustrates the compound's potential in forming uncharged crystalline supramolecular compounds, which could have implications in the development of novel crystalline structures for various applications (Wang, Tang, & Ganin, 2006).
Ionic Liquids and Solvation Studies
The compound's role in the synthesis of ionic liquids and its solvation behavior in different solvents have also been studied, revealing insights into solute-solvent interactions and the design of bidentate ionic liquids (Qi, 2011); (Herrera-Castro & Torres, 2019).
Eigenschaften
IUPAC Name |
1-propan-2-ylimidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6(2)12-5-11-7(3-9)8(12)4-10/h5-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXZFFJOWGQWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=C1C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-imidazole-4,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



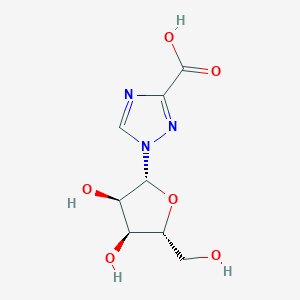

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)




